1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine
Description
The compound 1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine (CAS: 1705765-30-5) features a 3-cyclopropyl-1,2,4-oxadiazole core linked to a piperidine-carbonyl scaffold and a 4-methylpiperazine moiety. Its molecular formula is C₁₅H₂₁N₅O₃, with a molecular weight of 319.36 g/mol . The 1,2,4-oxadiazole ring is a privileged heterocycle in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the piperidine and piperazine components enhance solubility and receptor interactions.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-20-7-9-21(10-8-20)17(23)22-6-2-3-13(12-22)11-15-18-16(19-24-15)14-4-5-14/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJSOGENKSQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate nitrile oxide with a suitable dipolarophile.
Attachment of the cyclopropyl group:
Formation of the piperidine and piperazine rings: These rings are synthesized separately and then linked to the oxadiazole core through a series of nucleophilic substitution reactions.
Final coupling: The piperidine and piperazine moieties are coupled to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
CNS Activity
Research indicates that compounds containing oxadiazole derivatives can exhibit neuroprotective effects. The specific structure of this compound suggests potential activity as a selective muscarinic receptor modulator. Muscarinic receptors are implicated in numerous neurological conditions, making this compound a candidate for further exploration in treating disorders such as Alzheimer's disease and schizophrenia .
Anticancer Properties
Studies have shown that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression makes it a subject of interest in oncology research. Preliminary data suggest that it may inhibit tumor growth in certain cancer cell lines .
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Research into related compounds has demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine typically involves multi-step organic reactions including the formation of the oxadiazole ring and subsequent coupling reactions with piperidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar oxadiazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, supporting their potential use in neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with the compound showed a notable decrease in cell viability compared to controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Implications of Structural Modifications
- Electron-Withdrawing Groups : The trifluoromethyl in V-0219 enhances metabolic stability but increases molecular weight. The target’s cyclopropyl balances lipophilicity and steric demands.
- Amine Component : Morpholine (V-0219) vs. 4-methylpiperazine (target) alters hydrogen-bonding networks and pKa, influencing receptor interactions.
- Scaffold Complexity : Piperidine-carbonyl bridges (target compound) improve rigidity and binding precision compared to simpler piperazine-linked analogs.
Biological Activity
The compound 1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine is a novel piperazine derivative that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. A common method includes the formation of the oxadiazole ring through cyclization reactions followed by the introduction of the piperazine moiety. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its potential anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Recent studies indicate that piperazine derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as NF-kB and IKKb inhibition. This suggests that it could be effective against various cancer types by targeting tumor growth mechanisms .
- Case Studies : In vitro studies have shown that similar compounds with piperazine structures demonstrate significant cytotoxicity against cancer cell lines such as FaDu (hypopharyngeal carcinoma) and others .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum : Preliminary tests indicate effectiveness against both bacterial and fungal strains. The presence of the oxadiazole group is believed to enhance its interaction with microbial targets .
- Comparative Studies : When compared to traditional antibiotics, certain derivatives showed superior activity profiles, suggesting potential for development into new antimicrobial agents.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of piperazine derivatives:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology . This makes them candidates for further exploration in neurodegenerative disease treatment.
Data Tables
Q & A
Q. What are the common synthetic routes for synthesizing 1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-4-methylpiperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : Cyclization of hydrazides with carbonyl derivatives under reflux conditions (e.g., using acetic acid or POCl₃ as catalysts) .
- Piperidine-Piperazine Coupling : Nucleophilic substitution or amide coupling (e.g., EDC/HOBt or DCC) to link the oxadiazole-methyl-piperidine moiety to 4-methylpiperazine .
- Cyclopropyl Group Introduction : Grignard or cross-coupling reactions (e.g., Suzuki-Miyaura) for cyclopropane functionalization .
Key Conditions : Solvents (DMF, acetonitrile), temperatures (0–120°C), and inert atmospheres (N₂/Ar) are critical for yield optimization .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, piperazine N-CH₃ at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at 1650–1750 cm⁻¹ for carbonyl (C=O) and 1240–1300 cm⁻¹ for oxadiazole (C-O-C) .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- Oxadiazole Ring : Electron-deficient nature facilitates nucleophilic attacks (e.g., alkylation at the 5-position) .
- Piperazine-Piperidine Core : Basic nitrogen atoms enable protonation, affecting solubility and receptor binding .
- Cyclopropyl Group : Strain energy enhances metabolic stability and modulates steric interactions in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while THF improves cyclopropane stability .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings (≥80% yield) .
- Temperature Gradients : Slow warming (0°C → RT) reduces side reactions during cyclization .
Example : A 15% yield increase was achieved using microwave-assisted synthesis (100°C, 30 min) for oxadiazole formation .
Q. How should researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictory data may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or reference standards (e.g., streptomycin vs. ciprofloxacin) .
- Compound Purity : HPLC purity thresholds (>95%) and residual solvent levels (e.g., DMSO) must be standardized .
Resolution : Re-test the compound under controlled conditions (e.g., CLSI guidelines) and validate via dose-response curves .
Q. What computational methods predict the compound’s biological targets and interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT₆ or kinases) based on piperazine’s conformational flexibility .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
